molecular formula C20H17NO4 B3014579 3-(3,4-Dihydro-2H-quinoline-1-carbonyl)-6-methoxy-chromen-2-one CAS No. 508231-49-0

3-(3,4-Dihydro-2H-quinoline-1-carbonyl)-6-methoxy-chromen-2-one

Cat. No. B3014579
CAS RN: 508231-49-0
M. Wt: 335.359
InChI Key: GZLOAUXBFCRVBF-UHFFFAOYSA-N
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Description

The compound “3-(3,4-Dihydro-2H-quinoline-1-carbonyl)-6-methoxy-chromen-2-one” is a complex organic molecule that contains a quinoline and chromenone moiety. Quinolines are aromatic compounds that are often used in medicinal chemistry due to their bioactive properties . Chromenones are a type of organic compound that contain a benzopyranone structure, which is also common in many bioactive compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the quinoline and chromenone moieties separately, followed by a coupling reaction. The quinoline could potentially be synthesized using the Skraup or Doebner-Miller synthesis , while the chromenone could be synthesized via a Baker-Venkataraman rearrangement .

Scientific Research Applications

Antitumor and Cytotoxic Activities

Research has demonstrated the potential of compounds similar to 3-(3,4-Dihydro-2H-quinoline-1-carbonyl)-6-methoxy-chromen-2-one in exhibiting cytotoxic activities against human glioblastoma cells. For example, a study synthesized benzo[h]quinoline and benzo[h]chromene derivatives, evaluating their cytotoxic activity. One compound showed significant cytotoxic effects, suggesting the chromene moiety's role in cytotoxicity (Haiba et al., 2016).

Synthetic Methodologies

The compound's framework has inspired the development of synthetic methodologies for quinoline derivatives. A notable example is the one-pot synthesis of 3-benzoylquinolines from chromones and various 2-nitrobenzaldehydes, showcasing the compound's influence on facilitating new synthetic routes (Basavaiah et al., 2006).

Luminescent Properties

The structural motif of 3-(3,4-Dihydro-2H-quinoline-1-carbonyl)-6-methoxy-chromen-2-one has been utilized in the synthesis of naphtho[2,3-f]quinoline derivatives with good luminescent properties. This application is significant for the development of organic electroluminescent (EL) media, indicating the compound's role in materials science (Tu et al., 2009).

Corrosion Inhibition

Studies on quinoline derivatives, including structures related to 3-(3,4-Dihydro-2H-quinoline-1-carbonyl)-6-methoxy-chromen-2-one, have explored their application as corrosion inhibitors. Computational studies have provided insights into their adsorption and corrosion inhibition properties on iron surfaces, contributing to the development of new anticorrosive materials (Erdoğan et al., 2017).

Antimicrobial Agents

The chemical framework of 3-(3,4-Dihydro-2H-quinoline-1-carbonyl)-6-methoxy-chromen-2-one has been leveraged in synthesizing new derivatives with potential antimicrobial activity. A study involving multicomponent reactions yielded novel chromeno[4,3-f][1,8]naphthyridines derivatives, which were evaluated for antimicrobial activity, indicating the compound's application in developing new antimicrobial agents (Gohil et al., 2016).

properties

IUPAC Name

3-(3,4-dihydro-2H-quinoline-1-carbonyl)-6-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c1-24-15-8-9-18-14(11-15)12-16(20(23)25-18)19(22)21-10-4-6-13-5-2-3-7-17(13)21/h2-3,5,7-9,11-12H,4,6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLOAUXBFCRVBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dihydro-2H-quinoline-1-carbonyl)-6-methoxy-chromen-2-one

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